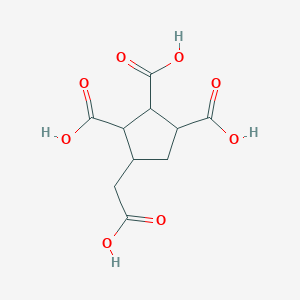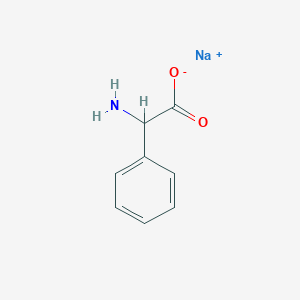
Potassium;2-(2-ethylhexoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;2-(2-ethylhexoxy)acetate is an organic compound with the chemical formula C10H19KO3. It is a potassium salt of 2-(2-ethylhexoxy)acetic acid. This compound is known for its applications in various industrial processes, particularly as a surfactant and emulsifying agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium;2-(2-ethylhexoxy)acetate can be synthesized through the reaction of 2-ethylhexanol with acetic acid to form 2-ethylhexyl acetate, which is then reacted with potassium hydroxide or potassium carbonate to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;2-(2-ethylhexoxy)acetate primarily undergoes substitution reactions due to the presence of the acetate group. It can also participate in esterification and hydrolysis reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as alkoxides or amines under basic conditions.
Esterification: This reaction typically requires an acid catalyst and an alcohol.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Major Products
The major products formed from these reactions include various esters and alcohols, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Potassium;2-(2-ethylhexoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Its surfactant properties make it useful in biological assays and experiments involving cell membranes.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: It is used in the production of coatings, adhesives, and polyurethane foams.
Mécanisme D'action
The mechanism of action of Potassium;2-(2-ethylhexoxy)acetate involves its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form micelles and other structures that facilitate the mixing of otherwise immiscible substances.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium acetate: Used as a catalyst and buffer in various chemical reactions.
2-ethylhexyl acetate: Known for its use as a solvent and in the production of plasticizers.
Uniqueness
Potassium;2-(2-ethylhexoxy)acetate is unique due to its dual functionality as both a surfactant and an emulsifying agent. This makes it particularly valuable in applications requiring the stabilization of emulsions and the reduction of surface tension.
Propriétés
IUPAC Name |
potassium;2-(2-ethylhexoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3.K/c1-3-5-6-9(4-2)7-13-8-10(11)12;/h9H,3-8H2,1-2H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEBPMHXOMXFEN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCC(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19KO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Chlorophenyl)-imidazol-1-ylmethyl]quinoline](/img/structure/B8019071.png)
![[2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-3H-benzimidazol-5-yl] benzoate](/img/structure/B8019078.png)




![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonate;tetraethylazanium](/img/structure/B8019126.png)



![[4,5-bis(ethoxycarbonyl)-1,3-thiazol-2-yl]azanium;bromide](/img/structure/B8019157.png)


